Sodium [(2-methoxybenzyl)amino]acetate
Description
Sodium [(2-methoxybenzyl)amino]acetate is a sodium salt derivative of an amino acid analog featuring a 2-methoxybenzyl group attached to the nitrogen atom of glycine. This compound is characterized by its methoxy-substituted aromatic ring, which influences its electronic properties and solubility.
Properties
CAS No. |
124589-79-3; 1609399-84-9 |
|---|---|
Molecular Formula |
C10H12NNaO3 |
Molecular Weight |
217.2 |
IUPAC Name |
sodium;2-[(2-methoxyphenyl)methylamino]acetate |
InChI |
InChI=1S/C10H13NO3.Na/c1-14-9-5-3-2-4-8(9)6-11-7-10(12)13;/h2-5,11H,6-7H2,1H3,(H,12,13);/q;+1/p-1 |
InChI Key |
VWTYHIKHMXDNSW-UHFFFAOYSA-M |
SMILES |
COC1=CC=CC=C1CNCC(=O)[O-].[Na+] |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Sodium [(2-methoxybenzyl)amino]acetate with five structurally related compounds, highlighting key differences in substituents, molecular weight, and functional groups:
Key Differences and Implications
Substituent Position and Electronic Effects: The 2-methoxybenzyl group in the target compound provides ortho-substitution, which can sterically hinder interactions with biological targets compared to para-substituted analogs like 2-((4-methoxybenzyl)amino)acetic acid . Halogenated derivatives (e.g., Sodium {2-[(2-bromo-6-chlorophenyl)amino]phenyl}acetate) exhibit increased electrophilicity, enhancing reactivity in nucleophilic environments .
Solubility and Bioavailability: Sodium salts (e.g., target compound and Sodium [(2-hydroxy-5-nonylbenzyl)(methyl)amino]acetate) generally exhibit higher aqueous solubility than their free acid counterparts (e.g., 2-((4-methoxybenzyl)amino)acetic acid) .
Synthetic Routes: Demethylation of methoxy groups (as in ) could convert the target compound into a hydroxylated analog, altering its metabolic stability . Hydrolysis of ester derivatives (e.g., Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate) to carboxylic acids is a common prodrug strategy .
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